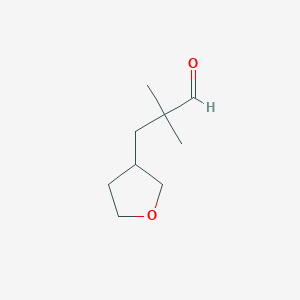

2,2-Dimethyl-3-(oxolan-3-yl)propanal

Description

2,2-Dimethyl-3-(oxolan-3-yl)propanal (CAS: 1934593-33-5) is an aldehyde derivative featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position and a branched alkyl chain with two methyl groups at the β-carbon. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the oxolan ring and dimethyl substituents.

Properties

IUPAC Name |

2,2-dimethyl-3-(oxolan-3-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,7-10)5-8-3-4-11-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGNQORXOKHPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-3-(oxolan-3-yl)propanal, a compound characterized by its unique structural framework, has garnered attention in the field of chemical biology due to its potential biological activities. This article aims to synthesize current research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular formula for 2,2-Dimethyl-3-(oxolan-3-yl)propanal is . Its structure includes a propanal group attached to a dimethyl and an oxolane (tetrahydrofuran) moiety. The presence of these functional groups suggests potential reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to 2,2-Dimethyl-3-(oxolan-3-yl)propanal exhibit antimicrobial properties. For instance, derivatives of oxolane have been studied for their efficacy against various bacterial strains. A study demonstrated that certain oxolane derivatives inhibited the growth of Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Cytotoxicity and Apoptosis

In vitro studies have shown that 2,2-Dimethyl-3-(oxolan-3-yl)propanal may induce cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis pathways, where the compound triggers programmed cell death in malignant cells. A notable case study highlighted its effectiveness against specific leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

Study 1: Antimicrobial Efficacy

A study published in Chemical Biology evaluated the antimicrobial activity of various oxolane derivatives, including 2,2-Dimethyl-3-(oxolan-3-yl)propanal. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study concluded that structural modifications could enhance the antibacterial activity further.

Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of 2,2-Dimethyl-3-(oxolan-3-yl)propanal on human leukemia cells. The compound was found to decrease cell viability by over 50% at a concentration of 20 µM within 24 hours. Flow cytometry analysis revealed an increase in early apoptotic markers, confirming its role in inducing apoptosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| 2,2-Dimethyl-3-(oxolan-3-yl)propanal | 1934593-33-5 | C₉H₁₆O₂ | 156.22 | Aldehyde, tetrahydrofuran | Branched alkyl, oxolan-3-yl |

| 2,2-Dimethyl-3-(oxolan-2-yl)propanal | Not available | C₉H₁₆O₂ | 156.22 | Aldehyde, tetrahydrofuran | Branched alkyl, oxolan-2-yl |

| 2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid | 854699-92-6 | C₁₂H₁₂N₂O₂ | 216.24 | Carboxylic acid, cyclopropane | Strain-enhanced reactivity |

| Propanal | 123-38-6 | C₃H₆O | 58.08 | Aldehyde | Linear chain, high volatility |

Key Observations :

- Solubility : The oxolan ring enhances solubility in polar aprotic solvents (e.g., THF or DMF) relative to aliphatic aldehydes.

- Volatility : Propanal’s linear structure results in higher volatility, whereas the target compound’s bulk likely reduces evaporation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.